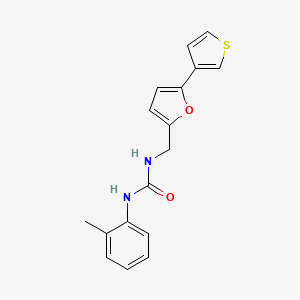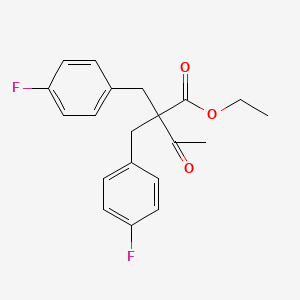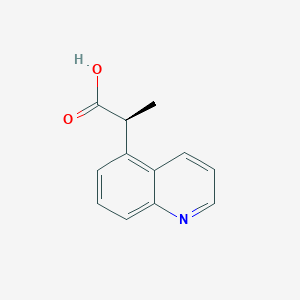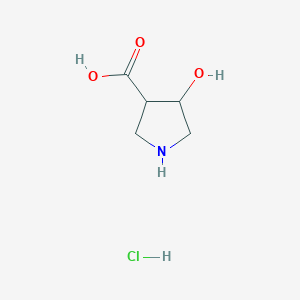
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of urea and thiourea derivatives, including entities similar to the compound , involves multiple steps characterized by the formation of key functional groups and the establishment of the desired molecular framework. A study by Alabi et al. (2020) on urea and thiourea derivatives highlights the use of spectrometry analyses (UV, IR, 1H NMR, and 13C NMR) in characterizing synthesized compounds, suggesting a similar analytical approach could be applicable for our compound (Alabi et al., 2020).
Molecular Structure Analysis
The molecular structure of urea derivatives provides insight into their potential interactions and stability. For instance, the study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas by Vidaluc et al. (1995) explores the optimization of spacer length for enhancing inhibitory activities, indicating the significance of structural elements in determining molecular function (Vidaluc et al., 1995).
Chemical Reactions and Properties
The reactivity of similar compounds, such as the multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans by Sayahi et al. (2015), showcases the potential for diverse chemical reactions. These reactions often involve electrophilic aromatic substitution, hinting at the chemical versatility of the core structure (Sayahi et al., 2015).
Physical Properties Analysis
Investigating the physical properties of urea derivatives involves understanding their solubility, melting points, and molecular geometry. The study by D'yachenko et al. (2019) on 1-[(adamantan-1-yl)methyl]-3-pyrazolyl ureas, for example, provides insights into solubility and inhibitory activity, relevant for assessing the physical behavior of our compound in different environments (D'yachenko et al., 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other molecules and stability under various conditions, are crucial for understanding the compound's potential applications and interactions. The reaction between furan- or thiophene-2-carbonyl chloride with isocyanides, as explored by Sayahi et al. (2015), can offer insights into the compound's chemical behavior and potential for forming new derivatives (Sayahi et al., 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound "1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea" is related to the broader class of urea and thiourea derivatives, which have been synthesized and characterized for various scientific purposes. Alabi et al. (2020) synthesized urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU) and its thiourea counterpart, characterized by spectrometry analyses (UV, IR, ^1H NMR, ^13C NMR) and DFT calculations, highlighting their potential as antibacterial and antifungal agents due to their chemical structure and interaction capabilities (Alabi et al., 2020). Abdelrazek et al. (2010) explored the synthesis of novel pyridine and naphthyridine derivatives from furan- and thiophen-2-yl compounds, further elaborating on the diverse chemical reactivity and potential applications of such compounds in developing new pharmaceuticals and materials (Abdelrazek et al., 2010).
Biological Activities
Research by O'sullivan and Wallis (1975) into thiophenoyl-, furoyl-, and pyrroylureas with antiviral properties showcases the bioactive potential of urea derivatives in medical applications, particularly as antiviral agents (O'sullivan & Wallis, 1975). Additionally, Lin and Timasheff (1994) studied the thermodynamic interactions between urea and methylamines in organisms, revealing the complex biochemical roles of such compounds in cellular processes, further emphasizing the biological relevance of urea derivatives (Lin & Timasheff, 1994).
Enzyme Inhibition and Anticancer Investigations
Urea derivatives have been investigated for their enzyme inhibition properties and potential anticancer activities. Studies by Mustafa, Perveen, and Khan (2014) on unsymmetrical 1,3-disubstituted ureas, including enzyme inhibition assays and in vitro anticancer activity evaluations, demonstrate the significant biomedical applications of these compounds. Such research underscores the utility of urea derivatives in developing therapeutic agents (Mustafa, Perveen, & Khan, 2014).
Eigenschaften
IUPAC Name |
1-(2-methylphenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-12-4-2-3-5-15(12)19-17(20)18-10-14-6-7-16(21-14)13-8-9-22-11-13/h2-9,11H,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMVXYRPCJHPJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC2=CC=C(O2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((5-(Thiophen-3-yl)furan-2-yl)methyl)-3-(o-tolyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[6-(2,3-dihydroindol-1-ylmethyl)-4-oxopyran-3-yl]oxy-N-(2-fluorophenyl)acetamide](/img/structure/B2491380.png)
![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2491381.png)
![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2491382.png)

![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,2-oxazol-3-yl)hexanamide](/img/structure/B2491388.png)



![3-[3-(4-methoxyphenyl)-4-oxo-2-(trifluoromethyl)-4H,8H,9H,10H-chromeno[8,7-e][1,3]oxazin-9-yl]-1lambda6-thiolane-1,1-dione; propan-2-ol](/img/structure/B2491392.png)
![3-allyl-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2491393.png)
![6-Acetyl-2-(4-((4-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2491397.png)

![N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-5-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B2491401.png)